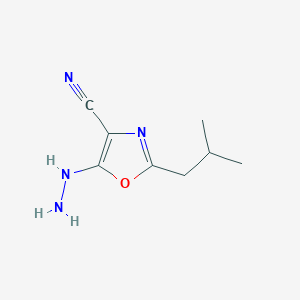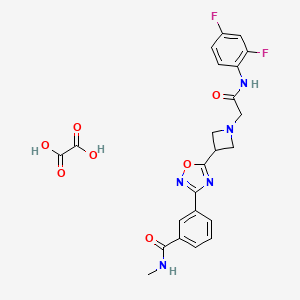![molecular formula C22H21N3O2 B2956605 2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358101-76-4](/img/structure/B2956605.png)
2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that belongs to the pyrazolopyrazinone family. It has gained significance in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Characterization :
- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, similar to the compound , involves reactions with hydrazine hydrate and various other reagents. These compounds are characterized using techniques like IR, MS, 1H-NMR, and 13C-NMR, providing detailed insights into their structural properties (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies :
- Some derivatives have been screened for in vitro cytotoxic activity against specific cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research and therapy (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activities :
- Research on methyl benzyl oxy pyrazoline derivatives, which are structurally related to the compound of interest, has shown antimicrobial activities. This suggests possible applications in developing new antimicrobial agents (Shah, 2017).
Biological Evaluation :
- Certain Schiff bases containing pyrazole rings, which are structurally related to the compound , have been evaluated for their antioxidant and α-glucosidase inhibitory activities. These activities suggest potential therapeutic applications in oxidative stress-related diseases and diabetes management (Pillai et al., 2019).
Electrochemical Behavior :
- Studies on the electrochemical properties of similar pyrazole derivatives provide insights into their reactive properties and potential applications in various chemical processes (Costea, Bercean, Badea, Gerdes, & Jordis, 2006).
Structural Studies :
- The molecular structures of related pyrazolines have been investigated using techniques like X-ray crystallography, offering valuable information for understanding their chemical behavior and potential applications (Pilati & Casalone, 1994).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-27-19-9-7-18(8-10-19)20-14-21-22(26)24(11-12-25(21)23-20)15-17-6-4-5-16(2)13-17/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANPRFRLGAUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)

![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)








![N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide](/img/structure/B2956544.png)